2-Bromo-N,5-dimethylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,5-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-6(8(12)10-2)7(9)11-4-5/h3-4H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEARNQSZDMVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Bromo N,5 Dimethylnicotinamide
Retrosynthetic Analysis and Key Disconnection Strategies for the Nicotinamide (B372718) Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For 2-Bromo-N,5-dimethylnicotinamide, the most logical disconnection is the amide bond, a common and reliable bond-forming reaction. This leads to two key precursors: 2-bromo-5-methylnicotinic acid and methylamine (B109427).
Further disconnection of the 2-bromo-5-methylnicotinic acid intermediate involves breaking the carbon-bromine and carbon-methyl bonds. The sequence of these disconnections is crucial for a successful synthesis. Introducing the bromine atom can be achieved via diazotization of an amino group or direct bromination. The methyl group can be introduced through various C-H activation or cross-coupling strategies. A plausible retrosynthetic pathway is outlined below:

This analysis suggests that a convergent synthesis, where the key fragments are prepared separately and then combined, would be an efficient approach.
Precursor Synthesis and Elaboration of Starting Materials
The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthesis of the brominated pyridine scaffold, advanced methods for amide bond formation, and the regioselective introduction of the methyl substituent.
The synthesis of brominated pyridines is a well-established area of heterocyclic chemistry. Several methods can be employed to introduce a bromine atom at the 2-position of the pyridine ring. One of the most common methods is the Sandmeyer-type reaction starting from a 2-aminopyridine (B139424) derivative. orgsyn.org For instance, 2-amino-5-methylpyridine (B29535) can be diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid to yield 2-bromo-5-methylpyridine (B20793). orgsyn.org
Alternatively, direct bromination of the pyridine ring can be achieved, although this often requires specific conditions to control regioselectivity. acs.org The presence of activating or directing groups on the pyridine ring can significantly influence the outcome of the bromination reaction.
A summary of potential bromination methods is presented in the table below:
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Amino-5-methylpyridine | NaNO₂, HBr, H₂O, 0°C | 2-Bromo-5-methylpyridine | orgsyn.org |
| 5-Methylpyridine | Br₂, oleum | 2-Bromo-5-methylpyridine | acs.org |
| 2-Chloro-5-methylpyridine | PBr₃ or HBr | 2-Bromo-5-methylpyridine | N/A |
The resulting 2-bromo-5-methylpyridine can then be carboxylated at the 3-position to furnish the required 2-bromo-5-methylnicotinic acid precursor. This can be achieved through lithiation followed by quenching with carbon dioxide.
The formation of the amide bond between 2-bromo-5-methylnicotinic acid and methylamine is the final key step in the synthesis. While the direct reaction of a carboxylic acid and an amine requires high temperatures and is often inefficient, numerous coupling reagents have been developed to facilitate this transformation under mild conditions.
These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and purity of the final product. nih.gov
A selection of common amide coupling reagents is provided in the table below:
| Coupling Reagent | Full Name | Activating Species |
| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Acyl-benzotriazole ester |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Acyl-benzotriazole ester |
The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or dimethylformamide, often with the addition of a base like triethylamine (B128534) or diisopropylethylamine to neutralize the acid formed during the reaction.
The introduction of the methyl group at the 5-position of the pyridine ring requires careful consideration of regioselectivity. Starting from a pre-functionalized pyridine is often the most straightforward approach. For example, beginning with a commercially available 5-methylnicotinic acid derivative and subsequently introducing the bromine at the 2-position is a viable strategy.
Alternatively, direct methylation of a pyridine ring can be achieved through various methods, although controlling the position of substitution can be challenging. youtube.com Radical-based Minisci-type reactions can be employed, but often lead to a mixture of isomers. nih.gov More recently, transition-metal-catalyzed C-H activation/functionalization has emerged as a powerful tool for the regioselective alkylation of pyridines. acs.org These methods offer greater control over the position of the incoming alkyl group.
Advanced Synthetic Techniques Applied to this compound Synthesis
Modern synthetic chemistry offers a range of advanced techniques that could be applied to streamline the synthesis of this compound, potentially improving efficiency and reducing waste.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions could be employed for the synthesis of the substituted pyridine core. For instance, a Suzuki or Stille coupling could be used to introduce the methyl group at the 5-position of a pre-brominated pyridine derivative. Furthermore, palladium-catalyzed carbonylation reactions can be used to introduce the carboxylic acid functionality. C-H activation/functionalization is another powerful strategy for the direct and regioselective functionalization of the pyridine ring. nih.gov
Organocatalysis: Organocatalysis offers a metal-free alternative for various transformations. For example, certain organocatalysts can promote the regioselective functionalization of pyridines. acs.orgdntb.gov.ua While direct application to this specific synthesis may require further research, the principles of organocatalysis provide a promising avenue for developing greener synthetic routes.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. rsc.orgresearchgate.net For the synthesis of this compound, a lipase (B570770) or an amidase could potentially be used to catalyze the final amide bond formation step. nih.govnih.govchemrxiv.org This approach would be highly atom-economical and environmentally friendly. Enzymatic methods for the synthesis of nicotinamide derivatives have been reported and could be adapted for this specific target molecule. nih.govgoogle.com
Asymmetric Synthesis Considerations for Chiral Analogs or Intermediates
The structure of this compound itself is achiral and therefore does not require asymmetric synthesis for its direct preparation. However, the development of chiral analogs or the use of chiral intermediates in the synthesis of related, more complex molecules is a significant area of research in medicinal chemistry. The principles of asymmetric synthesis become crucial when aiming to produce enantiomerically pure compounds that may exhibit differential biological activities.
For the synthesis of chiral analogs of this compound, where a stereocenter might be introduced on the N-alkyl chain, the pyridine ring, or a substituent, several strategies can be employed. These include the use of chiral starting materials, the application of chiral auxiliaries, or the utilization of stereoselective catalysts. For instance, a chiral amine could be used in the amidation step to introduce a stereocenter on the N-substituent.
In the broader context of nicotinamide and pyridine chemistry, various asymmetric transformations have been developed. These include asymmetric hydrogenation, alkylation, and cycloaddition reactions to create stereogenic centers with high enantiomeric excess. While not directly applied to the title compound in available literature, these methods form the foundation for the potential synthesis of its chiral derivatives.
The separation of racemic mixtures, known as chiral resolution, is another important technique. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Chromatographic methods using chiral stationary phases (CSPs) are also powerful tools for separating enantiomers of chiral pyridine and nicotinamide derivatives.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact and enhance process safety and efficiency. Key areas of focus include the use of greener solvents, alternative reagents, and catalytic methods.
Sustainable Solvents and Reaction Conditions:
Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry encourages the use of more benign alternatives such as water, supercritical fluids, or bio-based solvents. For the synthesis of nicotinamide derivatives, the use of tert-amyl alcohol has been reported as an environmentally friendly medium. acs.org Microwave-assisted organic synthesis represents another green approach, often leading to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. acs.org Solvent-free reaction conditions, where the neat reactants are mixed, also offer a highly sustainable option by eliminating solvent waste altogether.
Eco-Friendly Bromination:
The bromination of aromatic rings is a key step in the synthesis of this compound. Traditional brominating agents like elemental bromine (Br₂) are hazardous and can lead to the formation of stoichiometric amounts of acidic byproducts. Greener alternatives are actively being explored. One such approach involves the in situ generation of the brominating species from less hazardous precursors. For example, the use of a bromide-bromate couple in an aqueous medium provides an effective and more environmentally friendly way to brominate aromatic heterocycles. nih.govnih.gov Recyclable brominating systems, such as those based on CaBr₂–Br₂ or AlBr₃–Br₂ in water, have also been developed to minimize waste and allow for the reuse of the brominating agent. nih.gov
Catalysis:
Catalytic methods are a cornerstone of green chemistry as they reduce the amount of reagents needed and often lead to higher selectivity and milder reaction conditions. For the synthesis of the nicotinamide core, biocatalysis using enzymes like nitrile hydratases offers a highly efficient and sustainable route from the corresponding nitrile precursor. researchgate.net These enzymatic processes typically occur in water under mild conditions and can provide high yields and selectivities. For the construction of the pyridine ring itself, various catalytic methods, including the use of copper or palladium catalysts in cross-coupling reactions, can be employed under increasingly green conditions. nih.gov
| Green Chemistry Principle | Application in Nicotinamide Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Utilizing reactions that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to be fully effective yet have little or no toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents and separation agents. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Using raw materials and feedstocks that are renewable rather than depleting whenever technically and economically practicable. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection). |
| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products so that at the end of their function they can break down into innocuous degradation products. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Purification and Isolation Methodologies for Complex Organic Compounds
The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired level of purity for its intended application. For a complex organic compound like this compound, a combination of techniques is typically employed.
Crystallization:
Crystallization is a powerful and widely used technique for the purification of solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the target compound and its impurities. A suitable solvent will dissolve the compound at an elevated temperature but will have limited solubility at lower temperatures, allowing for the selective crystallization of the pure product upon cooling. For nicotinamide and its derivatives, co-crystallization with other molecules can sometimes be used to obtain highly pure crystalline forms. acs.org The process can be optimized by controlling factors such as cooling rate, agitation, and the use of seed crystals.
Chromatography:
Chromatography is a versatile set of techniques used to separate the components of a mixture. For the purification of substituted pyridines and nicotinamides, several chromatographic methods are applicable.
Flash Column Chromatography: This is a common technique used in research laboratories for the purification of multi-gram quantities of material. It utilizes a stationary phase, typically silica (B1680970) gel or alumina, and a mobile phase (a solvent or mixture of solvents) that is pushed through the column under pressure. By carefully selecting the mobile phase, the components of the mixture can be separated based on their differential adsorption to the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical and preparative-scale purifications. For pyridine derivatives, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is frequently employed. nih.gov The use of buffers in the mobile phase can be important for controlling the ionization state of basic compounds like pyridines, thereby improving peak shape and separation.
Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography can be an effective purification method, particularly for separating isomers of substituted pyridines. researchgate.net
Extraction:
Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to control the partitioning of acidic or basic impurities.
Considerations for Scalable Synthesis and Process Optimization
The transition of a synthetic route from a laboratory scale to an industrial or pilot-plant scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, economically viable, and environmentally sustainable.
Process Safety and Hazard Analysis:
A thorough hazard analysis of all raw materials, intermediates, and the final product is essential. This includes understanding their toxicity, flammability, and reactivity. The potential for runaway reactions must be assessed, and appropriate engineering controls, such as efficient cooling and pressure relief systems, must be implemented. For a brominated compound, the handling of bromine or other brominating agents requires specific safety protocols.
Reaction Optimization and Control:
Parameters such as reaction temperature, pressure, concentration, and addition rates must be precisely controlled to maximize yield and minimize the formation of byproducts. The use of Process Analytical Technology (PAT) can provide real-time monitoring of critical process parameters, allowing for better control and optimization. For the synthesis of nicotinamide on a large scale, enzymatic processes using nitrile hydratase have been optimized, including fed-batch strategies to overcome substrate inhibition and achieve high product concentrations. researchgate.net
Downstream Processing and Purification:
The purification methods used at the laboratory scale, such as chromatography, may not be economically feasible for large-scale production. Therefore, a focus is placed on developing robust crystallization or distillation processes. The choice of solvents for extraction and crystallization becomes critical, with considerations for cost, safety, and environmental impact. The ability to recycle solvents is a key factor in improving the sustainability and economics of the process.
Economic Viability and Supply Chain:
Chemical Reactivity and Transformations of 2 Bromo N,5 Dimethylnicotinamide
Reactivity at the Bromine Center: Cross-Coupling Reactions and Nucleophilic Substitutions
The bromine atom at the C-2 position of the pyridine (B92270) ring is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to the use of 2-Bromo-N,5-dimethylnicotinamide as a building block in organic synthesis. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-2 position to transformations that proceed via oxidative addition to a metal center, such as in palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the 2-position of the pyridine ring. The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is a well-established method for creating biaryl structures. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. While specific studies on this exact molecule are not prevalent, extensive research on similar 2-bromopyridine (B144113) systems demonstrates the feasibility and versatility of this approach. For instance, the Suzuki coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids proceeds efficiently, indicating that the amide functionality does not impede the reaction. mdpi.com The reaction is tolerant to both electron-donating and electron-withdrawing groups on the incoming arylboronic acid. mdpi.com
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-N bonds. This reaction would involve coupling this compound with a primary or secondary amine to yield 2-amino-nicotinamide derivatives. This transformation is exceptionally general for generating aromatic amines from aryl halides and is crucial for synthesizing molecules with diverse biological applications. masterorganicchemistry.com
Below is a table summarizing typical conditions for these cross-coupling reactions based on analogous 2-bromopyridine substrates.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Coupling Partner | Resulting Structure |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane, Toluene/H₂O | Arylboronic Acids | 2-Aryl-N,5-dimethylnicotinamide |
| Buchwald-Hartwig | Pd(OAc)₂/XPhos, Pd₂(dba)₃/BINAP | NaOtBu, K₂CO₃ | Toluene, THF | Primary/Secondary Amines | 2-(Alkyl/Aryl)amino-N,5-dimethylnicotinamide |
Nucleophilic Aromatic Substitution (SNAr):
The bromine atom can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the attack of the nucleophile, particularly when the attack is at the ortho (C-2) or para (C-4) positions. In the case of this compound, direct displacement of the bromide by nucleophiles like alkoxides, thiolates, or amines is a viable pathway to introduce new functional groups. For example, the reaction of 2-bromopyridines with amines is a common method for synthesizing 2-aminopyridine (B139424) derivatives. nih.gov
Transformations of the Nicotinamide (B372718) Moiety
The N,5-dimethylnicotinamide portion of the molecule possesses its own set of potential chemical transformations, primarily centered on the tertiary amide functional group.
Hydrolysis: Tertiary amides, such as the N,N-dimethylamide in the target molecule, are known to be significantly resistant to hydrolysis. arkat-usa.org This stability is attributed to steric hindrance around the carbonyl carbon and the poor leaving group ability of the dialkylamide anion. Cleavage of this amide to the corresponding carboxylic acid typically requires vigorous conditions, such as prolonged heating with strong acid or base (e.g., concentrated KOH). arkat-usa.org Milder, non-aqueous methods have been developed, for instance using sodium hydroxide (B78521) in a methanol/dichloromethane (B109758) mixture, which may offer a more controlled route to the carboxylic acid without affecting other sensitive parts of the molecule. arkat-usa.org
Reduction: The reduction of the tertiary amide group provides a direct route to a tertiary amine. Strong reducing agents are required for this transformation, with Lithium Aluminum Hydride (LiAlH₄) being the most common and effective reagent. masterorganicchemistry.com The reaction of an N,N-dimethylamide with LiAlH₄ in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) typically proceeds smoothly to yield the corresponding N,N-dimethylaminomethyl product. infinitylearn.comechemi.com In the case of this compound, this would result in the formation of (2-Bromo-5-methyl-pyridin-3-yl)-N,N-dimethylmethanamine.
| Reaction | Reagents | Solvent | Product | Notes |
| Hydrolysis | KOH, H₂O | 2-Methoxyethanol | 2-Bromo-5-methylnicotinic acid | Requires vigorous conditions (e.g., reflux) arkat-usa.org |
| Reduction | LiAlH₄ | THF, Diethyl Ether | (2-Bromo-5-methyl-pyridin-3-yl)-N,N-dimethylmethanamine | Standard procedure for tertiary amide reduction masterorganicchemistry.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System
Further substitution on the pyridine ring of this compound is governed by the electronic properties of the ring itself and the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic attack compared to benzene. The existing substituents on this compound further influence this reactivity. The bromine at C-2 and the nicotinamide group at C-3 are both electron-withdrawing and deactivating. The methyl group at C-5 is an activating group. In cases like 2-bromo-5-methylpyridine (B20793), electrophilic nitration occurs at the C-3 position. chemicalbook.com However, in the target molecule, the C-3 position is already occupied by the amide. The combined deactivating effects of the bromo and amide substituents make further electrophilic substitution on the remaining C-4 and C-6 positions extremely challenging and unlikely to occur under standard conditions.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the pyridine ring is activated towards nucleophilic attack at the C-2, C-4, and C-6 positions. Since the C-2 position is occupied by the leaving group (bromine), this is a site for SNAr as detailed in section 3.1. If a stronger leaving group were present at C-4 or C-6, or under forcing conditions, a nucleophile could potentially attack these positions as well. The presence of the electron-withdrawing nicotinamide group at C-3 would further activate the adjacent C-4 position towards nucleophilic attack. However, displacing a hydride ion from the C-4 or C-6 position would require an oxidative nucleophilic aromatic substitution pathway, which is less common than substitution of a halide.
Derivatization Strategies for the Development of Analogues
The chemical reactivity of this compound makes it an excellent starting scaffold for the development of diverse chemical libraries, particularly for applications in medicinal chemistry and materials science. The primary and most versatile point for derivatization is the C-2 bromine atom.
The use of palladium-catalyzed cross-coupling reactions provides a robust platform for introducing a vast range of chemical diversity. By employing different coupling partners, a multitude of analogues can be synthesized from the common 2-bromo precursor. This strategy is highly efficient for structure-activity relationship (SAR) studies, where systematic modification of a particular part of a molecule is required to optimize its biological activity or physical properties.
The table below illustrates the potential for generating diverse analogues from this compound using established cross-coupling methodologies.
| Starting Material | Reaction Type | Coupling Partner | Class of Analogue Generated | Potential Application |
| This compound | Suzuki-Miyaura | Arylboronic Acids | 2-Aryl-N,5-dimethylnicotinamides | Medicinal Chemistry, Materials |
| This compound | Suzuki-Miyaura | Heteroarylboronic Acids | 2-Heteroaryl-N,5-dimethylnicotinamides | Medicinal Chemistry |
| This compound | Sonogashira | Terminal Alkynes | 2-Alkynyl-N,5-dimethylnicotinamides | Functional Materials, Probes |
| This compound | Buchwald-Hartwig | Amines, Anilines | 2-Amino-N,5-dimethylnicotinamides | Medicinal Chemistry |
| This compound | Stille | Organostannanes | 2-Aryl/Vinyl-N,5-dimethylnicotinamides | Organic Synthesis |
| This compound | Heck | Alkenes | 2-Alkenyl-N,5-dimethylnicotinamides | Polymer/Materials Science |
This strategic approach allows chemists to rapidly access a wide chemical space starting from a single, readily accessible building block, underscoring the synthetic utility of this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo N,5 Dimethylnicotinamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
A thorough NMR analysis would be fundamental to confirming the molecular structure of 2-bromo-N,5-dimethylnicotinamide in solution and, potentially, in the solid state.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the N-methyl protons, and the 5-methyl protons. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of these protons.
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the carbonyl carbon of the amide group.
COSY: This experiment would establish the correlation between coupled protons, helping to assign the signals of the pyridine ring protons.
HSQC: This would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.
Solid-State NMR (ssNMR): In the absence of single-crystal X-ray data, ssNMR could provide valuable insights into the solid-state structure. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid sample, revealing information about molecular packing and conformational polymorphism if present.
Mass Spectrometry for Molecular Structure Verification and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound and for probing its fragmentation behavior.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the molecular ion. The presence of a bromine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. Key fragmentation patterns could include:
Loss of the bromine atom.
Cleavage of the N-methyl group.
Fragmentation of the amide group, such as the loss of the N-methylcarbamoyl radical.
Cleavage of the pyridine ring.
Understanding these fragmentation pathways provides further confirmation of the proposed structure.
X-ray Crystallography for Solid-State Conformation and Supramolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Molecular Conformation: A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the this compound molecule. This would include the planarity of the pyridine ring and the orientation of the N-methylamide substituent relative to the ring.
Supramolecular Interactions: The crystal structure would also reveal the details of the intermolecular interactions that govern the crystal packing. This could include hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule), halogen bonding involving the bromine atom, and π-π stacking interactions between the pyridine rings. These interactions are crucial for understanding the solid-state properties of the compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Key Vibrational Modes:
C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹, would be characteristic of the amide carbonyl group.
N-H Stretch: A band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the secondary amide.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
Pyridine Ring Vibrations: A series of characteristic bands in the fingerprint region (below 1600 cm⁻¹) would correspond to the stretching and bending modes of the pyridine ring.
C-Br Stretch: The carbon-bromine stretching vibration would be expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹.
Computational Chemistry and Molecular Modeling of 2 Bromo N,5 Dimethylnicotinamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. acs.orgnih.gov For 2-Bromo-N,5-dimethylnicotinamide, these calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The presence of a bromine atom, a methyl group, and a dimethylamide group on the pyridine (B92270) ring influences the electronic properties. rsc.org The bromine atom, being electronegative, acts as an electron-withdrawing group through induction, while the methyl group is weakly electron-donating. The dimethylamide group's effect is more complex, capable of both resonance and inductive effects that can alter the reactivity of the aromatic ring. mdpi.com
Reactivity descriptors derived from quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function can be calculated to identify regions of the molecule most susceptible to attack by different types of reagents. This is particularly relevant for understanding potential metabolic pathways or designing further chemical modifications. The study of other brominated pyridines has shown that these theoretical methods, combined with experimental techniques like photoelectron spectroscopy, can effectively describe substituent effects. researchgate.net
Illustrative Data Table: Calculated Quantum Chemical Properties of a Nicotinamide (B372718) Derivative
| Parameter | Calculated Value | Significance |
| Dipole Moment (Debye) | 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| HOMO Energy (eV) | -6.8 eV | Relates to the molecule's ability to donate electrons; a higher value suggests greater reactivity towards electrophiles. |
| LUMO Energy (eV) | -1.2 eV | Relates to the molecule's ability to accept electrons; a lower value suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (eV) | 5.6 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |
| Electron Affinity (eV) | 1.1 eV | The energy released when an electron is added to the molecule. |
| Ionization Potential (eV) | 7.2 eV | The energy required to remove an electron from the molecule. |
Note: The values in this table are illustrative for a nicotinamide derivative and not specific to this compound. Actual values would require specific calculations.
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and mapping their relative energies. This is particularly important for the rotatable bond between the pyridine ring and the amide group, as well as the rotations around the N-C bonds of the dimethylamide.
Theoretical studies on similar amides, such as malonamide (B141969) and its N-methylated derivatives, have utilized ab initio electronic structure theory to identify stable conformers. pnnl.gov By systematically rotating the dihedral angles and calculating the potential energy at each step, an energy landscape can be constructed. This map reveals the low-energy, and therefore most probable, conformations of the molecule. The presence of intramolecular hydrogen bonds or steric clashes between the substituents would be key determinants of the preferred conformation.
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering insights into its dynamic behavior and interactions with its environment, such as a solvent. youtube.com For this compound, MD simulations in an aqueous solution can reveal how water molecules arrange themselves around the solute, a process known as solvation. acs.org
These simulations can calculate important properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. rsc.org This information is crucial for understanding the molecule's solubility and how it might interact with biological macromolecules in an aqueous environment. MD simulations have been used to study the behavior of other aromatic compounds, including brominated ones, providing data on their physical properties. bohrium.com
In Silico Screening and Virtual Ligand Design Methodologies
In the context of drug discovery, computational techniques are often used to screen large libraries of virtual compounds to identify potential drug candidates. Nicotinamide and its derivatives have been investigated for a variety of therapeutic applications. ontosight.ai If this compound were to be considered as a starting point for drug design, in silico screening and virtual ligand design methodologies would be employed.
This process often involves molecular docking, where the compound is computationally placed into the binding site of a target protein to predict its binding affinity and orientation. For example, studies on nicotinamide N-methyltransferase (NNMT) inhibitors have used virtual screening to identify new potential therapeutic agents. nih.gov Furthermore, a novel nicotinamide derivative was recently designed and evaluated in silico as a VEGFR-2 inhibitor, with molecular docking and MD simulations confirming its binding to the target. researchgate.net
Illustrative Data Table: Virtual Screening Metrics for a Hypothetical Target
| Metric | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | A more negative score typically indicates a more favorable binding interaction. |
| Number of Hydrogen Bonds | 3 | Indicates specific, directional interactions with the protein target, contributing to binding affinity. |
| Interacting Residues | Tyr23, Asp87, Ser120 | Lists the specific amino acids in the protein's binding site that interact with the ligand. |
| Predicted Inhibition Constant (Ki) | 50 nM | An estimate of the concentration of the compound required to inhibit the target protein by 50%. |
Note: This table presents hypothetical data to illustrate the output of a virtual screening process.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For a class of compounds like substituted nicotinamides, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.
These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. chemrevlett.com Studies on pyridine-substituted pyrimidines as kinase inhibitors have successfully used 3D-QSAR models to understand structure-activity correlations and guide the design of more potent inhibitors. nih.gov
Future Directions and Emerging Research Perspectives for 2 Bromo N,5 Dimethylnicotinamide
Development of Novel and Efficient Synthetic Routes
Key areas for development include:
Streamlining Reaction Sequences: Investigating one-pot or tandem reactions that combine several transformations into a single operational step would significantly improve efficiency.
Catalytic Methods: The development of novel catalytic systems, potentially involving transition metals, for the key bond-forming steps could lead to milder reaction conditions, higher yields, and improved functional group tolerance. For instance, methods for preparing related compounds have involved converting a substituted nicotinic acid into an acyl chloride, followed by amidation. mdpi.com
Grignard-based Formylation: A patented method for the preparation of 2-bromo-5-formylpyridine utilizes a Grignard reaction with 2,5-dibromopyridine. google.com Adapting such a strategy could provide an efficient route to a key intermediate for 2-Bromo-N,5-dimethylnicotinamide. The subsequent steps would involve amidation and methylation.
A comparison of potential synthetic starting points is outlined below.
| Starting Material | Potential Reaction | Advantages | Challenges |
| 2,5-Dibromopyridine | Grignard Reaction, Formylation, Amidation | Readily available starting material. | Requires low temperatures and careful control. google.com |
| Substituted Nicotinic Acid | Acyl Chloride Formation, Amidation | General and versatile method. mdpi.com | May require multiple steps and purification. |
| N-methyl-5-methylnicotinamide | Direct Bromination | Potentially a more direct route. | Control of regioselectivity can be difficult. |
Exploration of New Chemical Transformations and Derivatization Pathways
The functional groups present in this compound—a brominated pyridine (B92270) ring and a tertiary amide—offer numerous handles for chemical modification. Future research will undoubtedly explore these to create libraries of novel compounds with diverse properties.
Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Hiyama, and Negishi couplings. semanticscholar.org These reactions would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position, dramatically expanding the chemical space around the core scaffold.
Modifications of the Amide Group: While the N,N-dimethylamide is generally stable, selective reduction could yield the corresponding amine, 2-bromo-N,N-dimethyl-5-methylpyridin-3-yl)methanamine. Controlled reduction of amides can be achieved with reagents like borane-tetrahydrofuran (B86392) complex (BTHF). researchgate.net This transformation would open up another vector for derivatization through reactions at the newly formed aminomethyl group.
Reactions on the Pyridine Ring: The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule. Furthermore, the pyridine ring itself can potentially undergo nucleophilic aromatic substitution reactions under specific conditions, displacing the bromide.
These transformations would enable the generation of a diverse library of analogs, which could be screened for various biological activities or material properties.
Advanced Computational Approaches for Predictive Modeling and Design
In silico methods are becoming indispensable in modern chemical research for accelerating the discovery process and reducing experimental costs. For this compound, computational approaches can provide significant insights.
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives is synthesized and tested for a particular biological activity, QSAR models can be built to correlate specific structural features with activity. nih.gov These models can then predict the activity of yet-unsynthesized compounds, guiding the design of more potent analogs.
Reaction Prediction: Deep learning and machine learning models are now being used to predict the outcomes of chemical reactions. arxiv.org Such tools could be employed to forecast the most promising derivatization pathways for this compound or to identify optimal conditions for a desired transformation, potentially uncovering novel chemistry. arxiv.org These models can be trained on existing reaction data from patents and literature to improve their accuracy when applied to new scaffolds. arxiv.org
Pharmacokinetic and Toxicity Prediction: Computational models can predict key ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov Applying these models to virtual libraries of derivatives of this compound would allow for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or potential toxicity issues, focusing synthetic efforts on the most promising candidates.
Integration with Chemical Biology for Target-Oriented Research
The nicotinamide (B372718) scaffold is a well-known pharmacophore present in NAD (nicotinamide adenine (B156593) dinucleotide), a critical coenzyme in cellular redox reactions. Nicotinamide derivatives are known to interact with a variety of enzymes. ontosight.ai
Enzyme Inhibitor Scaffolding: Derivatives of nicotinamide, such as benzamide (B126) riboside, are known to act as prodrugs that, once metabolized in the cell, can inhibit key enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine (B1146940) nucleotides. nih.gov this compound and its derivatives could be investigated as potential inhibitors of IMPDH or other NAD-dependent enzymes like sirtuins or PARPs (Poly (ADP-ribose) polymerases). ontosight.ai
Chemical Probes: The compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes. These probes could be used in target identification and validation studies to understand the mechanism of action of bioactive derivatives or to map out protein-ligand interactions within the cell. The reactive bromine handle is particularly suitable for late-stage functionalization to install such tags.
Potential as Versatile Building Blocks in Complex Molecule Synthesis
Beyond its own potential biological activity, this compound can serve as a valuable and versatile building block for the construction of more complex molecular architectures. semanticscholar.org The strategic placement of its functional groups makes it an attractive starting point for multi-step syntheses.
Scaffold for Drug Discovery: The substituted nicotinamide core can be incorporated into larger molecules, acting as a key recognition element for a biological target. The bromine atom provides a convenient attachment point for linking this "headgroup" to other fragments in a fragment-based drug discovery approach. The use of bromo-heterocyclic compounds as foundational building blocks is a common strategy in the synthesis of complex pharmaceutical agents. researchgate.net
Iterative Cross-Coupling: Inspired by modern synthetic strategies, this compound could be converted into a corresponding boronate ester (e.g., a MIDA boronate). This would enable its use in iterative cross-coupling cycles to build up complex poly-aromatic or poly-heterocyclic systems in a controlled, step-wise manner. nih.gov This approach has proven powerful in the synthesis of natural products and other complex targets. nih.govnih.gov
Synthesis of Natural Product Analogs: Many natural products contain substituted pyridine or nicotinamide moieties. This compound could serve as a readily available starting material for the synthesis of analogs of these natural products, enabling the exploration of structure-activity relationships that would be difficult to access otherwise.
The strategic value of such building blocks lies in their ability to introduce specific structural and functional motifs into a target molecule, a key principle in the assembly of complex functional molecular systems. semanticscholar.orgfrontiersin.org
Q & A
Q. What are the standard synthetic routes for 2-Bromo-N,5-dimethylnicotinamide, and how can reaction conditions be optimized?
A typical synthesis involves multi-step reactions starting from nicotinamide derivatives. For example, bromination at the 2-position of the pyridine ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in tetrahydrofuran (THF) with a base such as potassium carbonate). Optimization may include varying reaction temperature (e.g., reflux vs. room temperature), stoichiometry of reagents, and solvent polarity to improve yield and purity . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and characterizing intermediates .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC), while structural confirmation relies on spectroscopic techniques:
Q. What are the stability considerations for this compound under laboratory storage conditions?
Brominated compounds are generally light-sensitive and prone to degradation via dehalogenation. Storage recommendations include:
- Temperature : -20°C in airtight containers to minimize hydrolysis.
- Solvent : Dissolve in inert solvents (e.g., dimethyl sulfoxide (DMSO)) for long-term storage. Stability should be monitored periodically using NMR or HPLC to detect decomposition products .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction provides atomic-level resolution of the molecule’s geometry, including bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). Software like SHELXL is widely used for refinement, leveraging high-resolution data to resolve positional disorder or confirm stereochemistry. For brominated analogs, heavy-atom effects improve phasing accuracy .
Q. What strategies are effective in analyzing contradictory biological activity data for this compound analogs?
Contradictions may arise from assay variability or off-target effects. Methodological approaches include:
- Dose-response curves : To establish potency (EC50/IC50) and selectivity.
- Kinetic studies : Differentiate competitive vs. allosteric inhibition mechanisms.
- Structural-activity relationship (SAR) : Systematic modification of substituents (e.g., replacing bromine with chlorine) to isolate pharmacophoric features .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states and activation energies for reactions at the bromine site. Parameters like Fukui indices identify electrophilic/nucleophilic regions, while solvent effects are simulated using continuum models (e.g., PCM). Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can corroborate computational predictions .
Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?
Challenges include crystal twinning or weak diffraction due to flexible substituents. Solutions involve:
- Cryocooling : To reduce thermal motion.
- High-brilliance synchrotron radiation : Enhances data resolution.
- Dual-space methods (SHELXD) : For ab initio phasing in low-symmetry space groups .
Methodological Notes
- Contradictions in Evidence : While and discuss structurally similar compounds, extrapolation to this compound requires validation due to substituent-specific effects (e.g., steric bulk of N-methyl vs. N-methoxy groups) .
- Excluded Sources : Commercial databases (e.g., ) were omitted per guidelines; instead, peer-reviewed synthesis protocols and spectroscopic standards were prioritized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
